molecular formula C16H19N3O4S B5700296 N-(2,5-dimethoxyphenyl)-2-[(4,5-dimethyl-3-thienyl)carbonyl]hydrazinecarboxamide

N-(2,5-dimethoxyphenyl)-2-[(4,5-dimethyl-3-thienyl)carbonyl]hydrazinecarboxamide

Cat. No. B5700296
M. Wt: 349.4 g/mol
InChI Key: ALOTTWUYEBEHOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,5-dimethoxyphenyl)-2-[(4,5-dimethyl-3-thienyl)carbonyl]hydrazinecarboxamide, also known as DMTI or Compound 34, is a novel hydrazinecarboxamide derivative that has been synthesized for its potential applications in scientific research. This compound is of interest to researchers due to its unique chemical structure and potential pharmacological properties.

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxyphenyl)-2-[(4,5-dimethyl-3-thienyl)carbonyl]hydrazinecarboxamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes in the body. Specifically, it is thought to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression. By inhibiting HDAC activity, N-(2,5-dimethoxyphenyl)-2-[(4,5-dimethyl-3-thienyl)carbonyl]hydrazinecarboxamide may be able to alter gene expression and affect cellular processes.
Biochemical and Physiological Effects:
N-(2,5-dimethoxyphenyl)-2-[(4,5-dimethyl-3-thienyl)carbonyl]hydrazinecarboxamide has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that the compound can inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in cancer cells. It has also been shown to have anti-inflammatory effects and to protect against oxidative stress. In animal studies, N-(2,5-dimethoxyphenyl)-2-[(4,5-dimethyl-3-thienyl)carbonyl]hydrazinecarboxamide has been shown to improve cognitive function and to protect against neurodegeneration.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2,5-dimethoxyphenyl)-2-[(4,5-dimethyl-3-thienyl)carbonyl]hydrazinecarboxamide in lab experiments is its unique chemical structure, which may make it a useful tool for studying the mechanisms of certain cellular processes. However, one limitation of using N-(2,5-dimethoxyphenyl)-2-[(4,5-dimethyl-3-thienyl)carbonyl]hydrazinecarboxamide is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on N-(2,5-dimethoxyphenyl)-2-[(4,5-dimethyl-3-thienyl)carbonyl]hydrazinecarboxamide. One area of interest is the compound's potential use as an anti-cancer drug. Further studies are needed to determine the compound's efficacy and safety in vivo. Another area of interest is the compound's potential use as a treatment for neurodegenerative diseases. Additional studies are needed to determine the compound's ability to cross the blood-brain barrier and to assess its efficacy in animal models of neurodegeneration. Finally, further studies are needed to fully understand the compound's mechanism of action and to identify potential targets for drug development.

Synthesis Methods

The synthesis of N-(2,5-dimethoxyphenyl)-2-[(4,5-dimethyl-3-thienyl)carbonyl]hydrazinecarboxamide involves a multi-step process that starts with the reaction of 2,5-dimethoxyaniline with 4,5-dimethyl-3-thiophenecarboxylic acid to form an intermediate compound. This intermediate is then reacted with hydrazine hydrate to form the final product, N-(2,5-dimethoxyphenyl)-2-[(4,5-dimethyl-3-thienyl)carbonyl]hydrazinecarboxamide. The synthesis method has been optimized to yield high purity and high yield of the compound.

Scientific Research Applications

N-(2,5-dimethoxyphenyl)-2-[(4,5-dimethyl-3-thienyl)carbonyl]hydrazinecarboxamide has potential applications in scientific research, particularly in the field of drug discovery. The compound has been shown to have anti-cancer properties and has been studied for its potential use as an anti-cancer drug. It has also been studied for its potential use as an anti-inflammatory agent and as a treatment for neurodegenerative diseases.

properties

IUPAC Name

1-(2,5-dimethoxyphenyl)-3-[(4,5-dimethylthiophene-3-carbonyl)amino]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4S/c1-9-10(2)24-8-12(9)15(20)18-19-16(21)17-13-7-11(22-3)5-6-14(13)23-4/h5-8H,1-4H3,(H,18,20)(H2,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALOTTWUYEBEHOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1C(=O)NNC(=O)NC2=C(C=CC(=C2)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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